

Furosemide: A Technical Guide to Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Furosemide, a potent loop diuretic. The information presented herein is intended to support research, development, and formulation activities. It is crucial to note that while the original query specified "**Futoamide**," the prevalence of scientific literature overwhelmingly points to "Furosemide," and thus this guide focuses on the latter.

Executive Summary

Furosemide is characterized by its low aqueous solubility, particularly in acidic conditions, which classifies it as a Biopharmaceutics Classification System (BCS) Class IV drug (low solubility, low permeability).[1] Its solubility is highly pH-dependent, increasing significantly in alkaline media. Furosemide is also known to be sensitive to light, which can induce degradation. This guide details the solubility of Furosemide in various solvents and at different pH levels, outlines its stability under various stress conditions, and provides standardized protocols for assessing these characteristics.

Solubility Profile

Furosemide is a white to slightly yellow crystalline powder that is practically insoluble in water, especially in acidic to neutral pH.[2][3] Its solubility is significantly enhanced in alkaline solutions and in certain organic solvents.



Aqueous Solubility

The aqueous solubility of Furosemide is markedly influenced by pH. As a weak acid with a pKa of approximately 3.8, its solubility increases as the pH rises above this value due to the formation of its more soluble anionic form.[3][4]

Table 1: pH-Dependent Aqueous Solubility of Furosemide

рН	Temperature (°C)	Solubility (mg/mL)	Reference(s)
1.0	37	0.028	[5]
2.0	30	0.010	[6][7]
2.3	Room Temperature	0.18	[6][8]
2.9	37	Low	[5]
3.9	37	Low	[5]
4.0	30	Linear increase region	[7]
4.6	37	0.008	[6]
4.9	37	Low	[5]
5.0	37	0.33	[1][6]
6.5	37	1.5	[1][6]
7.4	37	1.9	[6]
7.5	37	6.411	[5]
8.0	30	21.9 (maximum)	[6][7]
>8.0	30	~18	[6][7]
10.0	Room Temperature	13.36	[6][8]

Solubility in Organic and Other Solvents

Furosemide exhibits higher solubility in several organic solvents compared to aqueous solutions.



Table 2: Solubility of Furosemide in Various Solvents

Solvent	Solubility (mg/mL)	Notes	Reference(s)
Acetone	50	Yields a clear to slightly hazy yellow solution.	[2]
Methanol	50	Heat may be needed.	[2]
Dimethylformamide (DMF)	~30	Soluble.	[9]
Dimethyl sulfoxide (DMSO)	~30	Soluble.	[9]
Ethanol	~10	Sparingly soluble.	[9]
1:1 DMSO:PBS (pH 7.2)	~0.5	For achieving maximum solubility in aqueous buffers, initial dissolution in DMSO is recommended.	[9]
Chloroform	Slightly soluble	-	[10]
Diethyl ether	Slightly soluble	-	[11]
Dilute alkali hydroxide solutions	Soluble	Dissolves in dilute solutions of alkali hydroxides.	[3]

Stability Profile

Furosemide is susceptible to degradation under several conditions, most notably exposure to light. Forced degradation studies are essential to understand its stability characteristics and to develop stability-indicating analytical methods.

Photostability



Furosemide is highly sensitive to light, particularly UV radiation.[11] Exposure to light can cause photodegradation, leading to a yellowing of the substance.[12] The primary photodegradation pathway involves the hydrolysis of the bond between the secondary amine and the methylene group, resulting in the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA or saluamine) and furfuryl alcohol.[12][13]

pH-Dependent Stability

Furosemide is unstable in acidic media, where acid-catalyzed hydrolysis can occur.[14] It is significantly more stable in alkaline solutions.[14]

Thermal and Oxidative Stability

Forced degradation studies have shown that Furosemide can be degraded under thermal and oxidative stress.

Table 3: Summary of Furosemide Stability under Forced Degradation Conditions



Stress Condition	Observations	Key Degradation Product(s)	Reference(s)
Acid Hydrolysis	Degradation occurs, particularly at elevated temperatures.	4-chloro-5- sulfamoylanthranilic acid (CSA)	[15]
Alkaline Hydrolysis	More stable compared to acidic conditions.	-	[14][15]
Oxidative	Degradation is observed upon exposure to oxidizing agents like hydrogen peroxide.	Not specified in detail	[15][16]
Photolytic	Rapid degradation upon exposure to UV and fluorescent light, leading to discoloration.	CSA, furfuryl alcohol	[12][13][14]
Thermal (Dry Heat)	Degradation can occur at elevated temperatures over extended periods.	Not specified in detail	[15][16]

Experimental Protocols Solubility Determination (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of Furosemide.

- Preparation of Media: Prepare a series of aqueous buffers at various pH values (e.g., 1.0, 2.8, 3.8, 4.8, 7.5) and any desired organic solvents.
- Sample Preparation: Add an excess amount of Furosemide powder to a known volume of each medium in a sealed container (e.g., glass vial).



- Equilibration: Agitate the samples at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 48 hours) to ensure equilibrium is reached.[6]
- Sample Collection and Preparation: After equilibration, allow the samples to stand to permit the settling of undissolved solids. Carefully withdraw a supernatant aliquot and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
- Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of Furosemide using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[5]

Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on Furosemide to assess its stability.

- Acid Hydrolysis: Dissolve Furosemide in a suitable solvent and add a known concentration of acid (e.g., 0.1 N HCl). Heat the solution (e.g., 60-80 °C) for a specified duration. Neutralize the solution before analysis.
- Alkaline Hydrolysis: Dissolve Furosemide in a suitable solvent and add a known concentration of base (e.g., 0.1 N NaOH). Heat the solution (e.g., 60-80 °C) for a specified duration. Neutralize the solution before analysis.
- Oxidative Degradation: Dissolve Furosemide in a suitable solvent and add a known concentration of an oxidizing agent (e.g., 3-30% H₂O₂).[16] Store the solution at room temperature or elevated temperature for a specified duration.
- Photolytic Degradation: Expose a solution of Furosemide and a solid sample to a combination of fluorescent and UV light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
- Thermal Degradation: Expose a solid sample of Furosemide to dry heat in an oven at a high temperature (e.g., 80 °C) for a specified duration.[16]
- Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate Furosemide from its degradation products.[15]



Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately quantifying Furosemide in the presence of its degradation products.

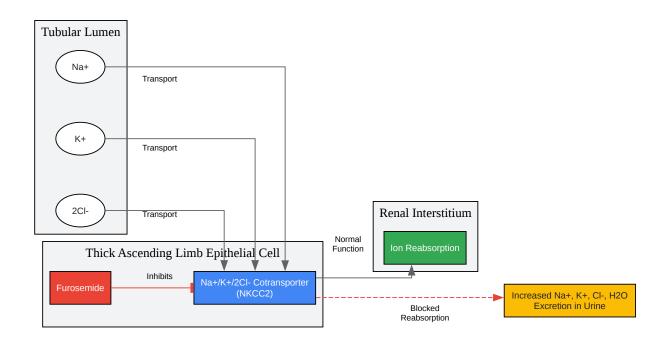
- Column: A C18 column is commonly used.[17]
- Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH of the mobile phase is a critical parameter for achieving good separation.[5][18]
- Detection: UV detection is typically performed at a wavelength where Furosemide and its degradation products have significant absorbance, often around 235-275 nm.[5][15]
- Validation: The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15]

Visualizations

Mechanism of Action Signaling Pathway

Furosemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle. This inhibition disrupts the reabsorption of these ions, leading to increased water and electrolyte excretion.[19][20][21]





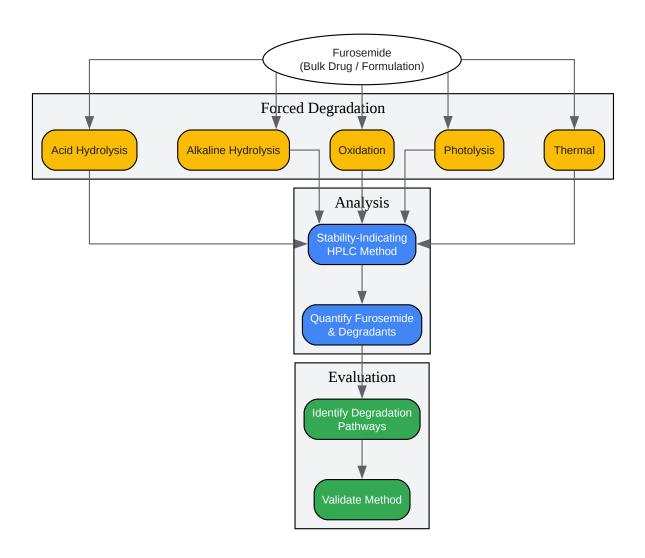
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Caption: Mechanism of action of Furosemide in the kidney.

Experimental Workflow for Stability Studies

The following diagram illustrates a typical workflow for conducting forced degradation and stability studies of Furosemide.





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Caption: General workflow for Furosemide stability testing.

Conclusion

The solubility and stability of Furosemide are critical parameters that influence its formulation, bioavailability, and therapeutic efficacy. Its low, pH-dependent aqueous solubility presents a formulation challenge, while its sensitivity to light necessitates protective measures in packaging and storage. The information and protocols provided in this guide serve as a



valuable resource for professionals involved in the development and handling of Furosemidecontaining products.

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